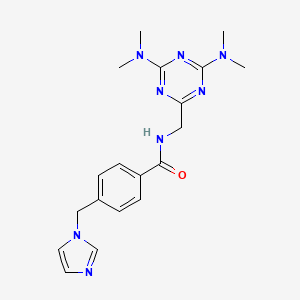

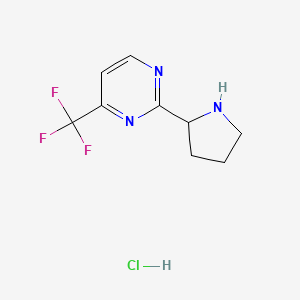

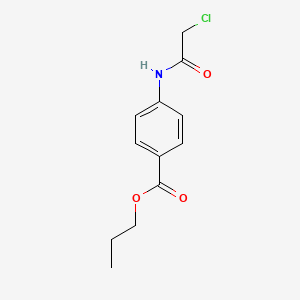

N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, also known as DNO, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the oxalamide family, which are known for their ability to inhibit enzymes and other biological processes. DNO has been shown to have a number of interesting properties, including its ability to bind to certain receptors in the brain and modulate their activity. In

Scientific Research Applications

Novel Synthetic Approaches

A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a new useful formula for both anthranilic acid derivatives and oxalamides. This method is operationally simple and high yielding, indicating its potential application in synthesizing compounds like N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide for various research and industrial purposes (Mamedov et al., 2016).

Molecular-Based Magnets

Research by Lacroix et al. (2001) on hybrid molecular-based ferromagnets containing organic NLO (Non-Linear Optical) chromophores demonstrates the interplay between magnetic and NLO behavior. Although this study does not directly mention N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, it reflects the broader context of how similar compounds can contribute to the development of new materials with combined magnetic and optical properties (Lacroix et al., 2001).

Environmental and Biological Applications

The study by Pignatello and Sun (1995) on the complete oxidation of pesticides in water via the photoassisted Fenton reaction provides insights into the environmental applications of related oxalamide compounds in water treatment and environmental remediation. This research highlights the potential for compounds with similar structural features to be used in the degradation of toxic organic compounds in environmental settings (Pignatello & Sun, 1995).

Fluorescent Probes for Hypoxic Cells

Feng et al. (2016) developed a novel off-on fluorescent probe for selective detection of hypoxia, utilizing a 4-nitroimidazole moiety as a hypoxic trigger. This study underscores the application of nitro-substituted compounds in biomedical research, particularly in imaging and diagnostics, which could be relevant to the derivatives of N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (Feng et al., 2016).

Catalysis and Polymerization

Chen et al. (2023) revealed the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand in copper-catalyzed coupling reactions, indicating the catalytic potential of related oxalamide compounds in organic synthesis and polymerization processes (Chen et al., 2023).

properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-10-5-4-6-15(12(10)3)19-17(22)16(21)18-14-8-7-13(20(23)24)9-11(14)2/h4-9H,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPBEBNTTQTYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)

![2-{4-[2-(Methylsulfanyl)pyridine-4-carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2668197.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2668199.png)